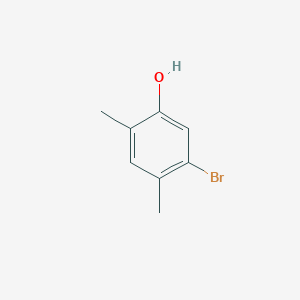

5-Bromo-2,4-dimethylphenol

Vue d'ensemble

Description

5-Bromo-2,4-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It is a solid in its physical form .

Synthesis Analysis

The synthesis of 5-Bromo-2,4-dimethylphenol involves a mixture of 3,4-dimethylphenol in DCM at -78° C. Bromine is added dropwise and the reaction is stirred for 1 hour at this temperature. A saturated sodium sulfite solution is added and it is then stirred for 5 minutes at room temperature and then extracted with EtOAc.Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dimethylphenol is represented by the InChI code: 1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 . The molecular weight of the compound is 201.06 .Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethylphenol is a solid in its physical form . The compound has a molecular weight of 201.06 .Applications De Recherche Scientifique

Medicine: Antimicrobial Agent

5-Bromo-2,4-dimethylphenol: is explored in medical research for its potential as an antimicrobial agent. Its brominated phenolic structure suggests it could be effective against a range of bacteria and fungi, making it a candidate for treating infections or being incorporated into antiseptic formulations .

Environmental Science: Water Treatment

In environmental science, this compound is studied for its use in water treatment processes. Its ability to inhibit microbial growth could be beneficial in preventing biofouling in water systems, which is a significant concern in maintaining clean water supplies .

Materials Science: Polymer Synthesis

The bromine atom in 5-Bromo-2,4-dimethylphenol makes it a valuable monomer in the synthesis of specialized polymers. These polymers could have enhanced properties like flame retardancy or resistance to degradation, useful in various industrial applications .

Analytical Chemistry: Chromatography Standards

This compound’s distinct chemical signature enables its use as a standard in chromatographic analysis. It helps in calibrating instruments and ensuring the accuracy of analytical results, which is crucial in pharmaceutical quality control and environmental monitoring .

Biochemistry: Enzyme Inhibition Studies

Researchers in biochemistry may use 5-Bromo-2,4-dimethylphenol to study enzyme inhibition. Its structure allows it to bind to certain enzymes, thereby inhibiting their activity. This can provide insights into enzyme function and aid in the development of new drugs .

Industrial Applications: Intermediate for Synthesis

Industrially, 5-Bromo-2,4-dimethylphenol serves as an intermediate in the synthesis of more complex chemical compounds. It’s particularly valuable in the creation of pharmaceuticals, agrochemicals, and dyes, where its bromine content can facilitate further chemical reactions .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2,4-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNPALIFLTMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dimethylphenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2898395.png)

![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)

![2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2898398.png)

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2898405.png)

![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)